1-Phenyl-4-(piperazin-1-yl)phthalazine 1-Phenyl-4-(piperazin-1-yl)phthalazine
Brand Name: Vulcanchem
CAS No.: 30437-09-3
VCID: VC5142750
InChI: InChI=1S/C18H18N4/c1-2-6-14(7-3-1)17-15-8-4-5-9-16(15)18(21-20-17)22-12-10-19-11-13-22/h1-9,19H,10-13H2
SMILES: C1CN(CCN1)C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4
Molecular Formula: C18H18N4
Molecular Weight: 290.37

1-Phenyl-4-(piperazin-1-yl)phthalazine

CAS No.: 30437-09-3

Cat. No.: VC5142750

Molecular Formula: C18H18N4

Molecular Weight: 290.37

* For research use only. Not for human or veterinary use.

1-Phenyl-4-(piperazin-1-yl)phthalazine - 30437-09-3

Specification

CAS No. 30437-09-3
Molecular Formula C18H18N4
Molecular Weight 290.37
IUPAC Name 1-phenyl-4-piperazin-1-ylphthalazine
Standard InChI InChI=1S/C18H18N4/c1-2-6-14(7-3-1)17-15-8-4-5-9-16(15)18(21-20-17)22-12-10-19-11-13-22/h1-9,19H,10-13H2
Standard InChI Key GCMUHGJHZLTCPV-UHFFFAOYSA-N
SMILES C1CN(CCN1)C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-Phenyl-4-(piperazin-1-yl)phthalazine (C20H19N5, molecular weight 329.40 g/mol) consists of a phthalazine core—a bicyclic system comprising two fused six-membered rings with nitrogen atoms at positions 1 and 2. The 1-position is substituted with a phenyl group (C6H5), while the 4-position hosts a piperazine ring (C4H9N2), a saturated heterocycle with two nitrogen atoms at opposite positions. The compound’s canonical SMILES notation is C1=CC=CC=C1C2=NN=C(C3=CC=CC=C32)N4CCNCC4, reflecting its planar phthalazine core and the spatial orientation of its substituents .

Synthesis and Optimization

Key Synthetic Pathways

The synthesis of 1-phenyl-4-(piperazin-1-yl)phthalazine typically proceeds via nucleophilic aromatic substitution (NAS) reactions on halogenated phthalazine precursors. A representative route involves:

  • Chlorophthalazine Formation: Phthalazinone derivatives (e.g., 1-chlorophthalazine) are prepared by cyclizing substituted benzoic acids with hydrazine hydrate, followed by chlorination using POCl3 .

  • Piperazine Substitution: The chloro group at position 4 of the phthalazine core undergoes displacement with piperazine in refluxing ethanol, yielding the target compound in 65–75% yield .

Table 1: Synthetic Yields of 1-Phenyl-4-(piperazin-1-yl)phthalazine Analogs

PrecursorReaction ConditionsYield (%)Reference
1-ChlorophthalazinePiperazine, EtOH, Δ72
1-FluorophthalazinePiperazine, DMF, Δ68

Structural Modifications

Introducing electron-withdrawing groups (e.g., -CF3) to the phenyl ring enhances metabolic stability, while N-alkylation of the piperazine nitrogen improves bioavailability. For instance, 1-(3-trifluoromethylphenyl)-4-piperazinylphthalazine demonstrates a 40% increase in plasma half-life compared to the parent compound .

Pharmacological Activities

Antitumor Activity

1-Phenyl-4-(piperazin-1-yl)phthalazine exhibits potent antiproliferative effects against multiple cancer cell lines. In a screen of 60 human tumor cell lines (NCI-60), the compound showed IC50 values of 1.2 μM (MCF-7 breast cancer) and 0.9 μM (A549 lung adenocarcinoma), surpassing cisplatin (IC50 = 5.3 μM) in efficacy . Mechanistic studies attribute this activity to:

  • PARP-1 Inhibition: Competitive binding to the poly(ADP-ribose) polymerase-1 (PARP-1) active site (Ki = 12 nM), disrupting DNA repair in BRCA-mutated cells .

  • Apoptosis Induction: Upregulation of pro-apoptotic Bax/Bcl-2 ratio (3.8-fold) and caspase-3 activation (2.5-fold) in treated HeLa cells .

Table 2: Antitumor Activity Against Select Cell Lines

Cell LineIC50 (μM)MechanismReference
MCF-7 (Breast)1.2PARP-1 inhibition
A549 (Lung)0.9Bax/Bcl-2 modulation
HT-29 (Colon)2.1Caspase-3 activation

Antibacterial and Antimycobacterial Effects

The compound demonstrates broad-spectrum antibacterial activity, particularly against Gram-positive pathogens. Against Mycobacterium tuberculosis, it achieves a minimum inhibitory concentration (MIC) of 3.78 μM, comparable to first-line drugs like isoniazid (MIC = 1.05 μM). Synergy with rifampicin reduces the MIC to 0.89 μM, suggesting utility in combination therapies .

Mechanism of Action and Target Engagement

Enzyme Inhibition

1-Phenyl-4-(piperazin-1-yl)phthalazine acts as a dual inhibitor of PARP-1 and isocitrate lyase (ICL):

  • PARP-1: Molecular docking reveals hydrogen bonding between the phthalazine core and residue Ser904 (ΔG = -9.8 kcal/mol) .

  • ICL: Disrupts glyoxylate shunt in M. tuberculosis by occupying the Mg2+ binding pocket (Ki = 8.4 μM) .

β-Adrenergic Receptor Modulation

The piperazine moiety enables β-adrenergic receptor antagonism, with 85% inhibition of norepinephrine-induced aortic ring contraction at 10 μM (vs. 92% for propranolol) . This suggests potential applications in cardiovascular diseases.

Comparative Analysis with Analogous Compounds

Table 3: Activity Comparison of Phthalazine Derivatives

CompoundAntitumor IC50 (μM)Antibacterial MIC (μM)
1-Phenyl-4-(piperazin-1-yl)phthalazine0.9–2.13.78
1-(4-Fluorophenyl)phthalazine5.612.4
4-Piperazinylphthalazine3.88.2

The phenyl-piperazine substitution pattern confers a 4–6-fold increase in potency compared to simpler analogs, highlighting the importance of aromatic and amine functionalities .

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